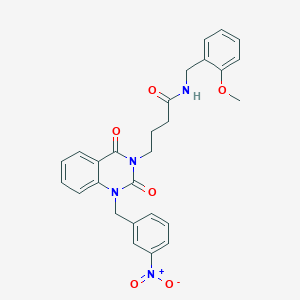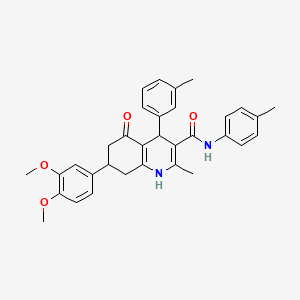![molecular formula C21H19NO3 B11435333 3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11435333.png)
3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a steroid sulfatase inhibitor. Steroid sulfatase inhibitors are valuable in the treatment of hormone-dependent cancers, such as breast cancer, by blocking the local production of estrogenic steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene ring: This step involves the cyclization of a suitable precursor to form the chromene ring system.
Introduction of the oxazinone moiety: This step involves the formation of the oxazinone ring through a cyclization reaction.
The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications, including:
Medicinal Chemistry: As a steroid sulfatase inhibitor, this compound is valuable in the development of treatments for hormone-dependent cancers, such as breast cancer.
Biological Studies: The compound can be used to study the role of steroid sulfatase in various biological processes and diseases.
Chemical Biology: The compound can be used as a tool to investigate the mechanisms of enzyme inhibition and the effects of steroid sulfatase inhibition on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves the inhibition of steroid sulfatase. Steroid sulfatase is an enzyme that catalyzes the hydrolysis of sulfate esters of steroids, leading to the production of active estrogenic steroids. By inhibiting this enzyme, the compound reduces the local production of estrogenic steroids, which can help in the treatment of hormone-dependent cancers.
The molecular targets of this compound include the active site of steroid sulfatase, where it forms a covalent bond with the enzyme, leading to irreversible inhibition. The pathways involved in this process include the hydrolysis of the sulfate ester and the subsequent formation of the covalent bond with the enzyme.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-5-oxa-1,2,3,4-tetrahydro-2H-chromeno-[3,4-c]pyridin-8-yl sulfamates: These compounds are also steroid sulfatase inhibitors and share a similar tricyclic structure.
Coumarin-based inhibitors: These compounds are structurally related and also act as steroid sulfatase inhibitors.
Uniqueness
3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is unique due to its specific tricyclic structure, which provides a distinct mode of binding and inhibition of steroid sulfatase. The incorporation of the benzyl group and the oxazinone moiety enhances its potency and selectivity as an inhibitor.
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-benzyl-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H19NO3/c23-21-17-8-4-7-15(17)16-9-10-19-18(20(16)25-21)12-22(13-24-19)11-14-5-2-1-3-6-14/h1-3,5-6,9-10H,4,7-8,11-13H2 |
InChI Key |
GLPIEQFNBFSMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline](/img/structure/B11435258.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11435271.png)

![8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435284.png)
![3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11435286.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B11435290.png)

![8-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435297.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11435309.png)
![3-(4-ethylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435312.png)
![N-(2,4-dimethylphenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435316.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11435322.png)
